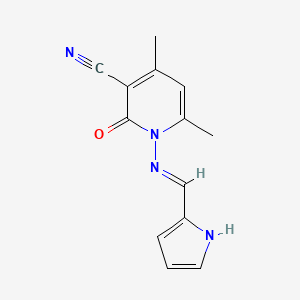
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyrrole ring with a dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process:
-
Formation of the Pyrrole Derivative: : The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
-
Condensation Reaction: : The pyrrole derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the Schiff base. This step is typically carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
-
Cyclization and Functionalization: : The final step involves the cyclization and functionalization of the Schiff base to form the dihydropyridine moiety. This can be achieved through a Hantzsch reaction, which involves the reaction of the Schiff base with a β-ketoester and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers can enhance their electrical conductivity or mechanical strength.
作用機序
The mechanism of action of (E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: A simpler pyrrole derivative used in similar synthetic applications.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A related dihydropyridine compound with similar reactivity.
Schiff Bases: Compounds with a similar imine functional group, used in various chemical reactions.
Uniqueness
(E)-1-(((1H-pyrrol-2-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a pyrrole ring and a dihydropyridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(E)-1H-pyrrol-2-ylmethylideneamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(2)17(13(18)12(9)7-14)16-8-11-4-3-5-15-11/h3-6,8,15H,1-2H3/b16-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMFOKQZLBMQE-LZYBPNLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CN2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CN2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)
![2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604636.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/new.no-structure.jpg)
![5-(3,4-Dimethoxyphenyl)-2-[(3,5-dimethylanilino)methylene]-1,3-cyclohexanedione](/img/structure/B604640.png)
![2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B604641.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B604642.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)
![2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B604647.png)
![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)
![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
